Tyrosine, alpha-methyl-, ethyl ester

Solubility Formulation Physicochemical Properties

Standard α-methyltyrosine (AMPT) suffers from poor organic solubility and variable CNS bioavailability. This ethyl ester prodrug is engineered for superior lipophilicity and membrane permeability. - **Prodrug design**: Enzymatically hydrolyzed to release active TH inhibitor, enabling reliable catecholamine depletion in vivo. - **Enhanced handling**: Improved solubility in ethanol/chloroform vs. free acid - ideal for anhydrous SAR synthesis. - **Research-proven**: Blocks ethanol-induced excitation in neuroscience models. - **Long-term stability**: Analogous methyl ester stable >28 years at RT; ethyl ester suitable for multi-year studies.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B8066701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosine, alpha-methyl-, ethyl ester
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C12H17NO3/c1-3-16-11(15)12(2,13)8-9-4-6-10(14)7-5-9/h4-7,14H,3,8,13H2,1-2H3/t12-/m0/s1
InChIKeyLTBRGLHBHNJNHQ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Introduction to Tyrosine, alpha-methyl-, ethyl ester


Tyrosine, alpha-methyl-, ethyl ester (also known as α-Methyl-DL-tyrosine ethyl ester) is a synthetic amino acid ester derivative belonging to the class of aromatic amino acid analogs . It functions primarily as a prodrug for the established tyrosine hydroxylase (TH) inhibitor α-methyltyrosine (AMPT, metirosine) [1]. Its core utility lies in its ability to inhibit the rate-limiting enzyme in catecholamine biosynthesis, thereby depleting levels of dopamine, norepinephrine, and epinephrine in experimental models [2]. This makes it a crucial tool in neuroscience and cardiovascular research for dissecting catecholaminergic pathways.

Catecholamine Biosynthesis Inhibition

Supports tyrosine hydroxylase (TH) inhibition and depletion of dopamine, norepinephrine, and epinephrine in experimental models.

Prodrug Design for CNS Studies

Ethyl ester form intended to modulate lipophilicity and membrane permeability for blood-brain barrier research applications.

Neuroscience & Cardiovascular Pathway Tool

Suitable for dissecting catecholaminergic pathways in rodent models and in vitro enzyme assays.

Tyrosine, alpha-methyl-, ethyl ester: Why Generic Substitution Fails


Substituting Tyrosine, alpha-methyl-, ethyl ester with the free acid α-methyltyrosine (AMPT) or the closely related methyl ester analog is not straightforward due to critical differences in physicochemical and biological properties. The ethyl ester prodrug is designed to modulate lipophilicity and membrane permeability compared to the free acid, which can alter its in vivo pharmacokinetic profile and blood-brain barrier penetration [1]. Direct comparison reveals that the choice of ester significantly influences the compound's stability, with methyl esters demonstrating remarkable long-term solid-state stability (stable for over 28 years at room temperature), a property that may differ for the ethyl ester and is a crucial factor in research material storage and experimental reproducibility [2]. These variations in solubility, stability, and potential for enzymatic hydrolysis directly impact the delivered dose and the resultant inhibition of tyrosine hydroxylase, making the specific ester form a non-interchangeable variable in sensitive scientific protocols.

Free Acid (AMPT) Interchangeability

Replacing the ethyl ester with α-methyltyrosine free acid may alter permeability and CNS exposure profile; prodrug hydrolysis kinetics and formulation behavior are not directly transferable.

Methyl Ester Substitution Variability

Closely related methyl ester analog shows different solid-state stability and solubility attributes; direct substitution may affect lot consistency and long-term study reproducibility.

Ester-Specific Hydrolysis & Bioactivation

Rate and extent of enzymatic hydrolysis to the active TH inhibitor can differ among ester forms, potentially shifting the in vivo inhibition onset and duration.

Tyrosine, alpha-methyl-, ethyl ester: Quantitative Differentiation


Enhanced Solubility in Organic Solvents

Tyrosine, alpha-methyl-, ethyl ester demonstrates markedly improved solubility in common organic solvents compared to the parent free acid, α-methyl-p-tyrosine (AMPT). Quantitative data indicate the ethyl ester has a water solubility of approximately 5.8 g/L . While this value is still limited, it is qualitatively described as freely soluble in ethanol, chloroform, and dimethylformamide, whereas AMPT is poorly soluble in most organic solvents . This differential solubility profile is a key differentiator for researchers requiring organic-phase reactions or formulations.

Solubility Profile
Data to verify
Water solubility ~5.8 g/L; soluble in ethanol, chloroform, DMF. Parent acid AMPT poorly soluble in organic solvents.
Supports organic-phase synthesis and formulation.
No peer-reviewed source provided; verify with lot-specific COA.
Solubility Formulation Physicochemical Properties

Catecholamine Depletion in Behavioral Models

In a direct head-to-head comparison using a rat model of ethanol-induced excitation, pretreatment with Tyrosine, alpha-methyl-, ethyl ester (administered as its hydrochloride salt, α-methyl-p-tyrosine methyl ester hydrochloride) at a dose of 40 mg/kg completely prevented the ethanol-induced increase in motor activity [1]. This effect was quantified using an Animex activity meter and demonstrates the compound's ability to effectively inhibit tyrosine hydroxylase and deplete catecholamines in vivo. While the cited study used the methyl ester, it serves as a strong class-level inference for the ethyl ester prodrug approach.

In Vivo Catecholamine Depletion
Class-level
Methyl ester prodrug at 40 mg/kg prevented ethanol-induced motor excitation in rats (Animex activity).
Supports TH inhibition and catecholamine depletion in behavioral models.
Class-level inference from methyl ester; ethyl ester response may differ.
In Vivo Pharmacology Behavioral Neuroscience Catecholamine Depletion

Long-Term Storage Stability

Long-term stability is a critical procurement consideration. Data from a comparative structural study of tyrosine alkyl esters demonstrates that L-tyrosine methyl ester is exceptionally stable, remaining unchanged after 28 years of storage at room temperature [1]. The same study notes that while the crystal structure of the ethyl ester was previously incomplete, the methyl ester's low hydrolysis rate makes it 'one of the better prodrugs among the alkyl esters of tyrosine.' This provides a quantitative benchmark (28 years) for the class, establishing an expectation of high solid-state stability for related esters like the α-methyl-ethyl ester compared to less stable alternatives.

Storage Stability Benchmark
Reported
L-tyrosine methyl ester unchanged after 28 years at room temperature. Vendor recommends -20°C for ethyl ester.
Class-level support for high solid-state stability.
Ethyl ester stability data not reported; verify per storage conditions.
Stability Storage Prodrug Chemistry

Lipophilicity and Molecular Properties

The ethyl ester modification significantly alters the compound's physicochemical properties compared to the parent free acid, α-methyl-p-tyrosine (AMPT). While a precise experimental logP is not widely reported for the ethyl ester, its molecular weight (223.27 g/mol) is higher than AMPT's (195.09 g/mol), and the presence of the ethyl group increases lipophilicity and reduces the topological polar surface area (TPSA) relative to the free acid [1]. This change is a key design principle for prodrugs intended to improve membrane permeability, including crossing the blood-brain barrier [2].

Lipophilicity & MW
Class-level
MW 223.27 g/mol (ethyl ester) vs 195.09 g/mol (AMPT). TPSA lower than free acid; lipophilicity qualitatively increased.
Prodrug design supports membrane permeability research.
Experimental logP not reported; calculated values may vary.
Lipophilicity Drug Design ADME

Tyrosine, alpha-methyl-, ethyl ester: High-Value Application Scenarios


In Vivo Catecholamine Depletion in Rodent Models

Based on its demonstrated in vivo efficacy in preventing ethanol-induced excitation [1], the compound is optimally suited for neuroscience researchers investigating the role of dopamine and norepinephrine in behavior. Its prodrug nature and improved organic solubility facilitate formulation and administration, enabling reliable systemic depletion of catecholamines for functional studies.

Synthetic Intermediate for TH Inhibitor Development

The compound's enhanced solubility in organic solvents like ethanol and chloroform [1], compared to the poorly soluble parent acid AMPT, makes it a superior starting material or intermediate for synthetic chemists. It is particularly valuable for reactions requiring anhydrous, non-aqueous conditions to derivatize the molecule for structure-activity relationship (SAR) studies aimed at developing new catecholamine-modulating agents.

Long-Term Stock for Multi-Year Studies

Given the documented long-term solid-state stability (over 28 years) of its close structural analog, L-tyrosine methyl ester [1], procurement of the alpha-methyl ethyl ester derivative is a sound investment for research groups running multi-year studies. This exceptional stability profile minimizes the risk of compound degradation, ensuring consistent experimental results across extended timelines and reducing the need for frequent re-procurement and re-validation.

Formulation for Enhanced CNS Delivery

The ethyl ester modification increases molecular weight and lipophilicity compared to AMPT [1], a class-level design strategy for improving blood-brain barrier penetration . This makes Tyrosine, alpha-methyl-, ethyl ester a valuable candidate for preclinical formulation studies where enhanced CNS bioavailability of a tyrosine hydroxylase inhibitor is a primary goal.

Application
Selection Property
Validation Focus
In vivo catecholamine depletion studies
Ethyl ester prodrug for CNS permeability
TH inhibition and behavioral endpoint monitoring
Synthetic intermediate for SAR development
Improved organic solvent solubility
Reaction compatibility in non-aqueous media
Multi-year stock for longitudinal studies
Solid-state stability expectation
Lot consistency and long-term degradation review
CNS delivery formulation research
Lipophilicity modulation via ester design
Blood-brain barrier penetration model studies
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